Cas no 112898-23-4 (Boc-S-methyl-L-penicillamine dicyclohexylammonium salt)

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt is a protected derivative of L-penicillamine, featuring a Boc (tert-butoxycarbonyl) group for amine protection and an S-methyl modification. The dicyclohexylammonium counterion enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in peptide and heterocycle synthesis, where selective deprotection of the Boc group allows further functionalization. Its stability under standard conditions and high purity make it a reliable reagent for pharmaceutical and biochemical research. The structural features of penicillamine derivatives also lend utility in metal chelation studies. Proper storage under anhydrous conditions is recommended to maintain integrity.
Boc-S-methyl-L-penicillamine dicyclohexylammonium salt structure
112898-23-4 structure
商品名:Boc-S-methyl-L-penicillamine dicyclohexylammonium salt
CAS番号:112898-23-4
MF:C11H21NO4S.C12H23N
メガワット:444.67146
MDL:MFCD00070261
CID:129962
PubChem ID:56777359

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 化学的及び物理的性質

名前と識別子

    • BOC-BETA,BETA-DIMETHYL-L-CYS(ME)-OH DCHA
    • BOC-PEN(ME)-OH DCHA
    • BOC-S-METHYL-L-PENICILLAMINE DICYCLOHEXYLAMMONIUM SALT
    • N-T-boc-S-methyl-L-penicillamine*dicyclohexylammo
    • N-tert-BOC-S-methyl-L-penicillamine dicyclohexylammonium
    • (tert-butyloxycarbonyl)-S-methyl-L-penicillamine DCHA salt
    • Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate
    • BOC-PEN(ME)-OH.DCHA
    • Boc-Pen(Me)-OH·DCHA
    • Boc-L-Pen(Me)-OH·DCHA
    • Boc-β,β-dimethyl-L-Cys(Me)-OH·DCHA
    • N-[(1,1-Dimethylethoxy)carbonyl]-3-(methylthio)-L-valine dicyclohexylammonium salt
    • C23H44N2O4S
    • MFCD00070261
    • CS-0441095
    • SCHEMBL6385080
    • BS-42388
    • A894511
    • BCP11702
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine
    • dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-methyl-3-(methylthio)butanoate
    • BOC-PEN(ME)-OH DCHA; BOC-S-METHYL-L-PENICILLAMINE DICYCLOHEXYLAMMONIUM SALT; N-T-boc-S-methyl-L-penicillamine*dicyclohexylammo; N-tert-BOC-S-methyl-L-penicillamine dicyclohexylammonium
    • 112898-23-4
    • AKOS024463258
    • N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
    • Boc-S-methyl-L-penicillamine dicyclohexylammonium salt≥ 99% (NMR)
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-METHYL-3-(METHYLSULFANYL)BUTANOIC ACID; DICHA
    • Boc-S-methyl-L-penicillamine dicyclohexylammonium salt
    • MDL: MFCD00070261
    • インチ: InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1
    • InChIKey: FJACYLCGMGYDOE-HMZWWLAASA-N
    • ほほえんだ: CC(C)(OC(N[C@@H](C(C)(SC)C)C(O)=O)=O)C.C1(NC2CCCCC2)CCCCC1

計算された属性

  • せいみつぶんしりょう: 444.30200
  • どういたいしつりょう: 444.302
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 412
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113A^2

じっけんとくせい

  • PSA: 112.96000
  • LogP: 6.12910

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt セキュリティ情報

  • ちょぞうじょうけん:0°Cで保存

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0991460-5g
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate
112898-23-4 95%
5g
$450 2024-08-02
Ambeed
A268020-250mg
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate
112898-23-4 95%
250mg
$21.0 2025-02-24
TRC
B284845-250mg
Boc-S-methyl-L-penicillamine dicyclohexylammonium salt
112898-23-4
250mg
$ 110.00 2022-06-07
Chemenu
CM203302-5g
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate
112898-23-4 95%
5g
$524 2021-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-293939-250mg
Boc-S-methyl-L-penicillamine dicyclohexylammonium salt,
112898-23-4
250mg
¥850.00 2023-09-05
abcr
AB314117-250mg
Boc-pen(me)-OH DCHA, 95%; .
112898-23-4 95%
250mg
€204.10 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-293939A-1g
Boc-S-methyl-L-penicillamine dicyclohexylammonium salt,
112898-23-4
1g
¥2542.00 2023-09-05
abcr
AB314117-1g
Boc-pen(me)-OH DCHA, 95%; .
112898-23-4 95%
1g
€336.70 2024-04-20
abcr
AB314117-5 g
Boc-pen(me)-OH DCHA, 95%; .
112898-23-4 95%
5g
€1,178.40 2022-03-03
TRC
B284845-1000mg
Boc-S-methyl-L-penicillamine dicyclohexylammonium salt
112898-23-4
1g
$ 290.00 2022-06-07

Boc-S-methyl-L-penicillamine dicyclohexylammonium salt 関連文献

Boc-S-methyl-L-penicillamine dicyclohexylammonium saltに関する追加情報

Comprehensive Guide to Boc-S-methyl-L-penicillamine dicyclohexylammonium salt (CAS No. 112898-23-4): Properties, Applications, and Industry Insights

In the realm of peptide synthesis and pharmaceutical intermediates, Boc-S-methyl-L-penicillamine dicyclohexylammonium salt (CAS No. 112898-23-4) stands out as a specialized compound with unique structural and functional attributes. This N-Boc protected derivative of L-penicillamine is widely utilized in organic synthesis, particularly in the construction of complex peptide frameworks. Its dicyclohexylammonium salt form enhances solubility and stability, making it a preferred choice for researchers and manufacturers alike.

The growing demand for peptide-based therapeutics has propelled interest in advanced building blocks like Boc-S-methyl-L-penicillamine. With the global peptide drug market projected to exceed $50 billion by 2026 (Grand View Research), understanding the role of such intermediates becomes crucial. This compound's chiral center and thioether functionality enable precise stereochemical control in drug development, addressing modern challenges in targeted drug delivery and bioconjugation strategies.

From a synthetic chemistry perspective, the CAS 112898-23-4 material offers several advantages. The Boc (tert-butoxycarbonyl) protecting group provides orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the S-methyl modification prevents unwanted disulfide formation during reactions. These features align perfectly with current trends toward green chemistry and atom-economical processes, as researchers seek to minimize side reactions and improve yields.

Recent advancements in antibody-drug conjugates (ADCs) and peptide vaccines have further highlighted the importance of penicillamine derivatives. The compound's ability to introduce thioether linkages makes it valuable for creating stable bioconjugates—a hot topic in cancer immunotherapy research. Pharmaceutical companies are increasingly exploring its potential in next-generation biologics, particularly for diseases requiring precise targeting mechanisms.

Quality control remains paramount when working with Boc-S-methyl-L-penicillamine dicyclohexylammonium salt. Reputable suppliers provide comprehensive analytical data including HPLC purity, NMR verification, and chiral purity analysis. These specifications are critical for researchers developing GMP-compliant processes or working on FDA submission packages. The compound typically appears as a white to off-white crystalline powder with good stability under recommended storage conditions (-20°C in anhydrous environments).

Emerging applications in material science have expanded the utility of this compound beyond traditional pharmaceutical uses. Its unique structure enables the creation of self-assembling peptides for nanotechnology applications, particularly in drug delivery systems and biomaterials engineering. This interdisciplinary potential makes CAS 112898-23-4 a compound of interest across multiple scientific domains.

For researchers sourcing this material, understanding the structure-activity relationship (SAR) is essential. The methylated sulfur and gem-dimethyl groups on the beta-carbon create steric and electronic effects that influence both reactivity and biological activity. These characteristics are particularly valuable when designing enzyme inhibitors or receptor modulators where precise spatial arrangement is crucial for function.

The synthesis and handling of Boc-S-methyl-L-penicillamine dicyclohexylammonium salt require specialized knowledge in peptide chemistry. Proper deprotection protocols must be followed when removing the Boc group, typically using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane. The dicyclohexylamine counterion necessitates careful pH control during subsequent purification steps to ensure optimal recovery and purity.

As the scientific community continues to explore precision medicine approaches, compounds like Boc-S-methyl-L-penicillamine will likely see increased utilization. Its versatility in creating constrained peptide architectures makes it particularly valuable for developing peptide mimetics that combine the specificity of biologics with the stability of small molecules—a key focus area in contemporary drug discovery.

Environmental and safety considerations for CAS 112898-23-4 follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses should be used during handling. Disposal should comply with local regulations for organic compounds, with particular attention to the dicyclohexylamine component.

The future outlook for Boc-S-methyl-L-penicillamine dicyclohexylammonium salt appears promising, especially with the growing emphasis on peptide therapeutics for metabolic disorders, oncology, and infectious diseases. As synthetic methodologies advance and continuous manufacturing becomes more prevalent in peptide production, efficient utilization of such building blocks will be essential for maintaining competitive advantage in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:112898-23-4)Boc-S-methyl-L-penicillamine dicyclohexylammonium salt
A894511
清らかである:99%/99%
はかる:1g/5g
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